Quinoxidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

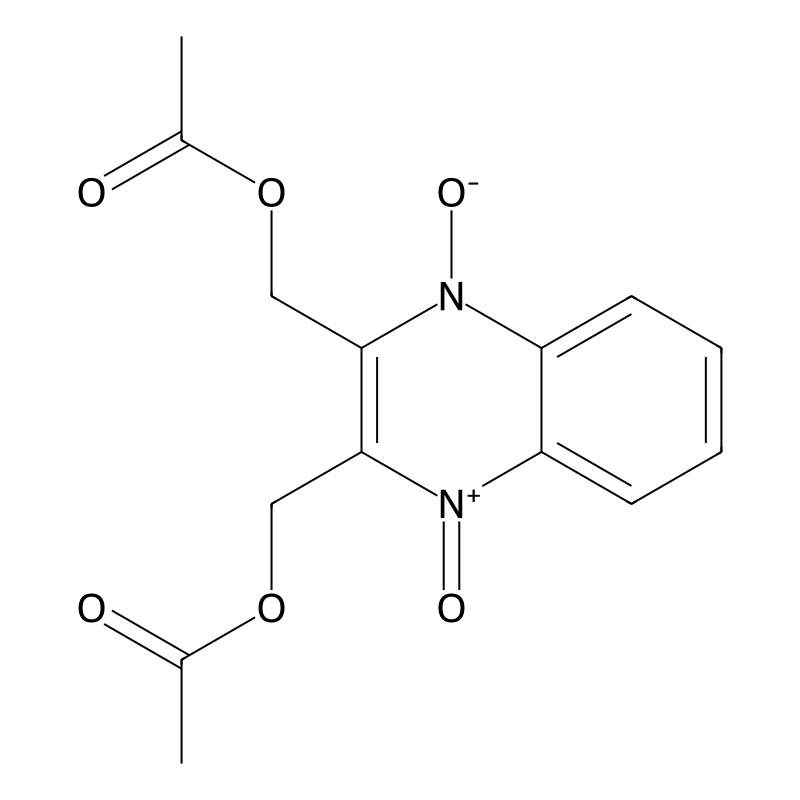

Quinoxidine is a heterocyclic compound derived from quinoxaline, specifically characterized as a quinoxaline 1,4-dioxide. It features a unique structure where both nitrogen atoms in the pyrazine ring are oxidized, resulting in enhanced biological activity and chemical properties. This compound has garnered attention due to its diverse pharmacological potential, including antibacterial and anticancer activities, making it a subject of extensive research in medicinal chemistry .

The mechanism of action of quinoxaline depends on the specific derivative and its intended use. In medicinal chemistry, quinoxaline derivatives can exhibit various biological activities, including:

- Antibacterial properties: Certain quinoxalines can disrupt bacterial cell wall synthesis or inhibit essential enzymes [3].

- Antimalarial properties: Some derivatives can target malarial parasites by interfering with their folate metabolism [4].

- Antiviral properties: Quinoxaline-based drugs can inhibit viral replication by targeting specific enzymes or viral proteins [5].

These are just a few examples, and the mechanism of action can be more complex depending on the specific derivative.

Important Note

The information provided here is for general educational purposes only and does not constitute medical advice. Always consult with a qualified healthcare professional before using any medication or substance containing quinoxaline.

Cited Sources

- Sigma-Aldrich:

- Joule, J. A., & Mills, K. (2000). Heterocyclic chemistry (4th ed.). Blackwell Science.

- Wang, Z., Guo, Z., Wang, Y., Shang, W., Wang, M., & Xie, Z. (2013). Design, synthesis and antibacterial evaluation of novel 3-arylquinoxalin-2(1H)-ones. European Journal of Medicinal Chemistry, 63, 842-850.

- Guizouarn, J., & Rogier, C. (2017). Quinoxalines: A Versatile Scaffold for Malaria Treatment. Current Topics in Medicinal Chemistry, 17(17), 1972-1988.

- De Clercq, E. (2009). Antiviral Agents. Clinical Microbiology Reviews, 22(4), 573-607.

Quinoxidine, also known as dioxidine, is a broad-spectrum antibiotic with reported activity against a variety of gram-positive and gram-negative bacteria, including some multi-drug resistant strains []. While not widely used clinically in many countries due to concerns about potential side effects [], it remains a subject of scientific research due to its unique properties.

Antimicrobial Activity

Research suggests that Quinoxidine exhibits its antibacterial activity through multiple mechanisms, including:

- Disruption of bacterial cell membranes: Quinoxidine is thought to interfere with the structure and function of bacterial cell membranes, leading to leakage of essential cellular components and ultimately cell death [].

- Inhibition of protein synthesis: Some studies have shown that Quinoxidine may also inhibit the process of protein synthesis in bacteria, which is essential for their growth and survival [].

- Oxidation: Quinoxidine can be oxidized to form different derivatives, including quinoxaline 1-N-oxides. This reaction is significant for modifying its biological activity.

- Hydrolysis: The hydrolysis of quinoxidine derivatives in aqueous methanol can yield dioxidine, demonstrating its reactivity under mild conditions .

- Photo

Quinoxidine displays a variety of biological activities:

- Antibacterial Properties: It has been shown to possess significant antibacterial activity against various pathogens, including drug-resistant strains. The mechanism often involves the generation of reactive oxygen species that induce oxidative stress in bacterial cells .

- Antitumor Activity: Quinoxidine has demonstrated potential as an anticancer agent through mechanisms that include DNA cleavage and inhibition of tumor cell proliferation .

- Anti-inflammatory Effects: The compound also exhibits anti-inflammatory properties, contributing to its therapeutic potential in treating various inflammatory diseases .

The synthesis of quinoxidine can be achieved through several methods:

- Beirut Reaction: This method involves the cyclization of benzofuroxans with various substrates, leading to the formation of quinoxaline 1,4-dioxides, including quinoxidine .

- Bromination followed by Hydrolysis: Bromination of specific quinoxaline derivatives followed by hydrolysis can yield quinoxidine in good yields. This method allows for the introduction of substituents that may enhance biological activity .

- Condensation Reactions: Utilizing α-ketoaldehydes in condensation reactions can also lead to the formation of quinoxaline derivatives with desired substituents .

Quinoxidine is utilized in various fields:

- Pharmaceuticals: Its antibacterial and anticancer properties make it a candidate for drug development aimed at treating infections and tumors .

- Research: Quinoxidine serves as a model compound in studies exploring the mechanisms of action for quinoxaline derivatives and their interactions with biological systems .

- Agriculture: Some derivatives have potential applications as agrochemicals due to their antifungal and antibacterial properties .

Studies on quinoxidine interactions reveal its complex behavior in biological systems:

- DNA Interaction: Quinoxidine has been shown to cleave DNA through redox activation, generating reactive intermediates that can damage nucleic acids. This property is particularly relevant for its anticancer applications .

- Enzyme Interactions: Research indicates that specific enzymes may activate quinoxidine, enhancing its antibacterial activity through metabolic pathways that generate reactive species .

Quinoxidine shares structural similarities with several other compounds but is unique in its specific oxidation state and biological activity profile. Here are some comparable compounds:

| Compound Name | Structure Type | Notable Activities | Unique Features |

|---|---|---|---|

| Quinoxaline | Heterocyclic | Antibacterial, Antifungal | Basic structure without N-oxide |

| Quinoxaline 1-N-Oxide | Oxidized Quinoxaline | Antitumor, Antimicrobial | Contains one N-oxide |

| Benzofuroxan | Heterocyclic | Antimicrobial | Precursor in the synthesis of quinoxalines |

| 5-Nitroquinoxaline | Substituted Quinoxaline | Antibacterial | Enhanced activity due to nitro group |

Quinoxidine's unique combination of both nitrogen oxides contributes significantly to its enhanced biological activities compared to these similar compounds.